N-[2-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide
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Description
“N-(1-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds containing nitrogen atoms, especially those with three nitrogen atoms like the 1,2,4-triazole ring, are important active pharmaceutical scaffolds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . These derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of these compounds was confirmed using various spectroscopic techniques. For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the formation of a 1,2,4-triazole ring . The specific reactions and conditions can vary depending on the specific derivatives being synthesized.Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For instance, some 1,2,4-triazole derivatives are thermally stable, with decomposition onset temperatures ranging from 147–228 °C .Mechanism of Action
While the exact mechanism of action for this specific compound isn’t available, 1,2,4-triazole derivatives are known to exhibit broad biological activities. They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Safety and Hazards
Properties
IUPAC Name |
N-[2-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O2/c27-18(8-12-25-14-20-13-22-25)24-10-6-16(7-11-24)26-17(5-9-21-26)23-19(28)15-3-1-2-4-15/h5,9,13-16H,1-4,6-8,10-12H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMROMWHIRXKJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=NN2C3CCN(CC3)C(=O)CCN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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